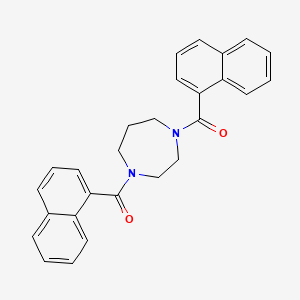![molecular formula C17H23N3O6 B6128831 diethyl {amino[2-(2,4-dimethoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6128831.png)
diethyl {amino[2-(2,4-dimethoxybenzylidene)hydrazino]methylene}malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl {amino[2-(2,4-dimethoxybenzylidene)hydrazino]methylene}malonate, commonly known as DMABN, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. DMABN belongs to the class of hydrazones and has a molecular formula of C16H22N4O5.
Wissenschaftliche Forschungsanwendungen
DMABN has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. DMABN has been shown to exhibit potent antioxidant, anticancer, and antimicrobial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Wirkmechanismus
The mechanism of action of DMABN is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the inhibition of key enzymes involved in cellular metabolism. DMABN has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects
DMABN has been shown to exhibit potent antioxidant activity by scavenging free radicals and inhibiting oxidative stress. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DMABN has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
DMABN has several advantages for lab experiments, including its potent antioxidant and anticancer properties, and its potential use as a fluorescent probe for the detection of metal ions in biological systems. However, the complex synthesis method and limited availability of DMABN can be a limitation for its use in lab experiments.
Zukünftige Richtungen
There are several future directions for DMABN research, including the development of more efficient synthesis methods, the study of its potential use in the treatment of various diseases, and the investigation of its potential as a fluorescent probe for the detection of metal ions in biological systems. Further research is needed to fully understand the mechanism of action of DMABN and its potential applications in various fields of science.
Conclusion
DMABN is a synthetic compound that has been extensively studied for its potential applications in various fields of science. It exhibits potent antioxidant, anticancer, and antimicrobial properties, and has been studied for its potential use in the treatment of various diseases. DMABN has several advantages for lab experiments, but its complex synthesis method and limited availability can be a limitation. Further research is needed to fully understand the mechanism of action of DMABN and its potential applications in various fields of science.
Synthesemethoden
DMABN can be synthesized through a multistep process involving the condensation of diethyl malonate with 2,4-dimethoxybenzaldehyde and hydrazine hydrate. The resulting product is then subjected to further reactions to obtain the final product, DMABN. The synthesis of DMABN is a complex process that requires skilled chemists and specialized equipment.
Eigenschaften
IUPAC Name |
ethyl (E)-2-[(E)-N'-[(E)-(2,4-dimethoxyphenyl)methylideneamino]carbamimidoyl]-3-ethoxy-3-hydroxyprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O6/c1-5-25-16(21)14(17(22)26-6-2)15(18)20-19-10-11-7-8-12(23-3)9-13(11)24-4/h7-10,21H,5-6H2,1-4H3,(H2,18,20)/b16-14+,19-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXMREHQKPNXQC-CUCDIRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C(=NN=CC1=C(C=C(C=C1)OC)OC)N)C(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C(\C(=N/N=C/C1=C(C=C(C=C1)OC)OC)\N)/C(=O)OCC)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B6128748.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}cyclopentanecarboxamide](/img/structure/B6128762.png)
![({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(2-methyl-2-propen-1-yl)amine](/img/structure/B6128764.png)

![1-[2-({[(3-methyl-3-oxetanyl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6128775.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6128783.png)

![ethyl 4-(2-chlorobenzyl)-1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6128797.png)
![N-(3-bromophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B6128809.png)
![N-(3-isoxazolylmethyl)-N-methyl-2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B6128814.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6128816.png)
![2-{[3-(2-naphthyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6128844.png)
![N~1~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B6128845.png)
![methyl 1-[4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6128849.png)